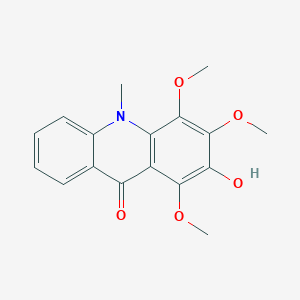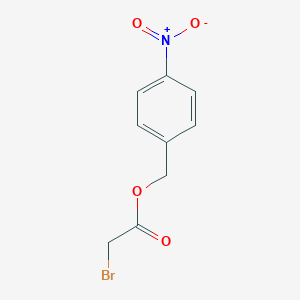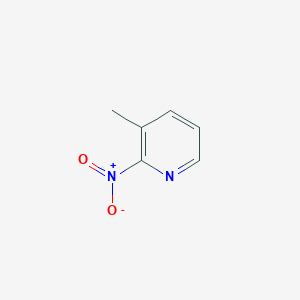
Ethyl 2-(2,6-dimethoxyphenoxy)acetate
Übersicht
Beschreibung
Ethyl 2-(2,6-dimethoxyphenoxy)acetate is an organic compound with the molecular formula C12H16O5. It is a derivative of phenoxyacetic acid and is characterized by the presence of two methoxy groups attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(2,6-dimethoxyphenoxy)acetate can be synthesized through the reaction of 2,6-dimethoxyphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like N,N-dimethylformamide (DMF) at a temperature of around 30°C for 20 hours. The reaction mixture is then concentrated, and the product is extracted using ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2,6-dimethoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2,6-dimethoxyphenoxy)acetate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Wirkmechanismus
The mechanism of action of ethyl 2-(2,6-dimethoxyphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and ester functionality play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(2,6-dimethylphenoxy)acetate
- Ethyl 2-(2,6-dichlorophenoxy)acetate
- Ethyl 2-(2,6-dihydroxyphenoxy)acetate
Uniqueness
Ethyl 2-(2,6-dimethoxyphenoxy)acetate is unique due to the presence of two methoxy groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets.
Eigenschaften
IUPAC Name |
ethyl 2-(2,6-dimethoxyphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-4-16-11(13)8-17-12-9(14-2)6-5-7-10(12)15-3/h5-7H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQILMHBBWLVKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC=C1OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40639898 | |
| Record name | Ethyl (2,6-dimethoxyphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40639898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15267-83-1 | |
| Record name | Ethyl (2,6-dimethoxyphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40639898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B96843.png)

![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)



